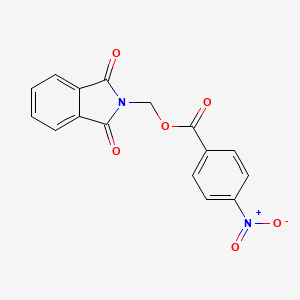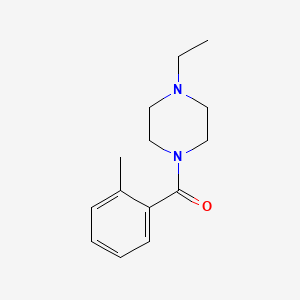![molecular formula C15H16N2O2S B5696447 N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. MPPT has been studied extensively for its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide exerts its effects by selectively inhibiting the FAAH enzyme. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide increases the levels of these endocannabinoids, which leads to modulation of the endocannabinoid system. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been shown to modulate the endocannabinoid system by increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective FAAH inhibitor, which allows for precise modulation of the endocannabinoid system. It has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its effects on the endocannabinoid system may be complex and difficult to interpret, which may require further investigation.
Direcciones Futuras
There are several future directions for research on N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders. Another area of interest is the development of new FAAH inhibitors with improved selectivity and efficacy. Additionally, further investigation is needed to fully understand the complex effects of N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide on the endocannabinoid system and its potential applications in various physiological processes.
Métodos De Síntesis
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methyl-3-nitroacetophenone with propionyl chloride to form 4-methyl-3-(propionylamino)acetophenone. This intermediate is then reacted with thiophene-2-carboxylic acid to obtain N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has also been studied for its potential therapeutic applications in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLKJACNYJJOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
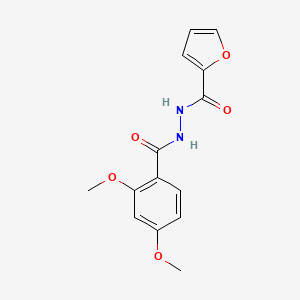
![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696408.png)
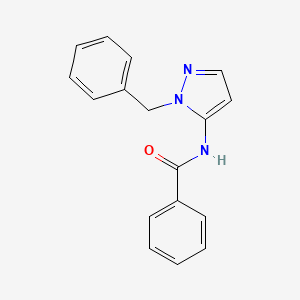

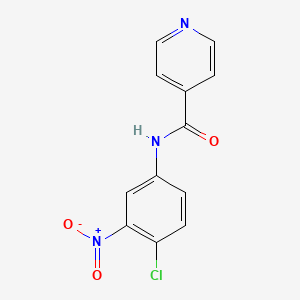
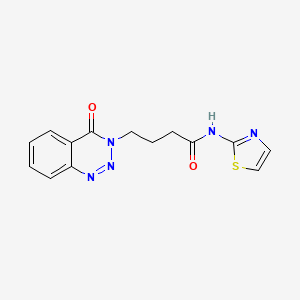
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
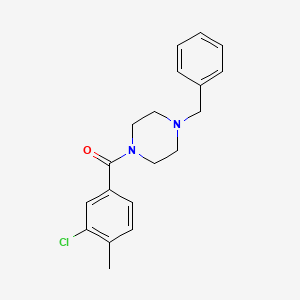
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
